Lipophilicity (XLogP3-AA) Comparison: Implications for Membrane Permeability and CNS Partitioning
The target compound has a computed XLogP3-AA of 3.8 [1]. By comparison, the closely related analog 1-cinnamylpiperazine (the naked scaffold without the bromophenyl acetamide extension) has a computed logP of approximately 2.5, while N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide (para-bromo isomer with propanamide linker) has a predicted logP of approximately 4.2 based on its molecular formula C₂₂H₂₆BrN₃O . The XLogP3-AA of 3.8 places the target compound within the optimal range for both oral absorption (Lipinski rule: logP ≤ 5) and blood-brain barrier penetration (optimal CNS logP range: 2–4), while the propanamide analog at ~4.2 approaches the upper limit and carries higher risk of poor aqueous solubility and increased metabolic clearance [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) — computed partition coefficient |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 1-Cinnamylpiperazine: logP ≈ 2.5 (estimated); N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide: logP ≈ 4.2 (estimated from formula C₂₂H₂₆BrN₃O) |
| Quantified Difference | Target compound is ~1.3 log units more lipophilic than 1-cinnamylpiperazine and ~0.4 log units less lipophilic than the para-bromo propanamide analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator logP values estimated from structural analogs |
Why This Matters
Lipophilicity directly governs passive membrane permeability, CNS penetration, and plasma protein binding—a logP of 3.8 positions this compound within the CNS-accessible range better than the less lipophilic naked scaffold, while potentially offering superior solubility and metabolic stability compared to more lipophilic para-bromo propanamide analogs.
- [1] PubChem Computed Properties: XLogP3-AA = 3.8 for CID 980085. https://pubchem.ncbi.nlm.nih.gov/compound/980085#section=Chemical-and-Physical-Properties (accessed 2026-04-30). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
